molecular formula C15H17BFNO2S B6341905 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402174-44-0

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6341905
CAS No.: 1402174-44-0
M. Wt: 305.2 g/mol
InChI Key: HFOJEYIHGCOJOF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative that has gained considerable attention in the scientific community due to its unique and versatile properties. This compound contains a boronic acid group which allows it to undergo a range of interesting and useful chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The general synthetic route involves the reaction of 2-(2-Fluorophenyl)thiazole with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form various reduced products.

    Substitution: The boronic acid group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can lead to the formation of boronic acid derivatives, while reduction can yield various reduced products .

Scientific Research Applications

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura coupling reactions.

    Biology: Employed in the development of biologically active molecules and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester involves its ability to undergo various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and biological applications .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine-5-boronic acid pinacol ester: Another boronic acid derivative with similar properties and applications.

    Phenylboronic acid pinacol ester: A widely used boronic acid derivative in organic synthesis.

Uniqueness

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both the fluorophenyl and thiazole groups, which impart distinct chemical and physical properties. This makes it a versatile compound with a wide range of applications in various fields.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJEYIHGCOJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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